molecular formula C16H16O3S B12366338 Methylthiomcresol-C1-benzoic acid

Methylthiomcresol-C1-benzoic acid

Cat. No.: B12366338
M. Wt: 288.4 g/mol
InChI Key: NZBCZBBZAPZWRB-UHFFFAOYSA-N
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Description

Methylthiomcresol-C1-benzoic acid: is an organic compound that features a methylthio group attached to a cresol moiety, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Methylthiomcresol-C1-benzoic acid typically begins with the selection of appropriate starting materials, such as methylthiocresol and benzoic acid derivatives.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:

    Catalyst Recycling: The Lewis acid catalyst is often recycled to minimize waste.

    Purification: Advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methylthiomcresol-C1-benzoic acid can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols and Aldehydes: Formed from reduction reactions.

    Substituted Aromatic Compounds: Formed from substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Methylthiomcresol-C1-benzoic acid is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: It is employed in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Research has shown that this compound exhibits antimicrobial properties against certain bacterial strains.

Medicine

    Drug Development: The compound is investigated for its potential therapeutic effects in treating various diseases.

    Diagnostic Agents: It is used in the development of diagnostic agents for medical imaging.

Industry

    Polymer Production: this compound is used as a monomer in the production of specialty polymers.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which Methylthiomcresol-C1-benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methylthiocresol: Shares the methylthio group but lacks the benzoic acid moiety.

    Benzoic Acid: Contains the carboxylic acid group but lacks the methylthio and cresol components.

    Thiomethylbenzoic Acid: Similar structure but with variations in the position of functional groups.

Uniqueness

Methylthiomcresol-C1-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in catalysis, drug development, and material science.

Properties

Molecular Formula

C16H16O3S

Molecular Weight

288.4 g/mol

IUPAC Name

4-[(3-methyl-4-methylsulfanylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C16H16O3S/c1-11-9-14(7-8-15(11)20-2)19-10-12-3-5-13(6-4-12)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

NZBCZBBZAPZWRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)SC

Origin of Product

United States

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